molecular formula C5H4BrNOS B2356960 2-Bromo-4-methylthiazole-5-carbaldehyde CAS No. 933720-87-7

2-Bromo-4-methylthiazole-5-carbaldehyde

Cat. No.: B2356960
CAS No.: 933720-87-7
M. Wt: 206.06
InChI Key: YHYIYXCLOXLCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methylthiazole-5-carbaldehyde is a chemical compound with the molecular formula C5H4BrNOS It is a thiazole derivative, characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde typically involves the bromination of 4-methylthiazole-5-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-methylthiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylthiazole-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues such as lysine or cysteine. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiazole-5-carboxylic acid
  • (2-Bromo-4-methylthiazol-5-yl)methanol
  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate
  • Methyl 2-bromo-4-methylthiazole-5-carboxylate

Comparison: Compared to its analogs, 2-Bromo-4-methylthiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. The aldehyde group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYIYXCLOXLCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (2-bromo-4-methylthiazol-5-yl)methanol of preparation 97 (3.8 g, 18.4 mmol) and MnO2 (16.5 g, 0.18 mmol) in CHCl3 (180 mL) was stirred at room temperature overnight. TLC (petroleum ether/EtOAc=3:1) showed the reaction was complete. The reaction mixture was filtered and the filtrate was concentrated in vacuum. The residue was purified by a Biotage silica gel cartridge (EA/PE=30%, Rf=0.5) to give the title compound as a white solid (1.8 g, 47%) as a white solid, and as well as impure 2-bromo-4-methylthiazole-5-carbaldehyde (1.3 g, 34%) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
97
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
16.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47%

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